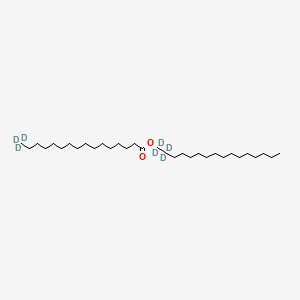

Hexadecyl palmitate-d3

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C32H64O2 |

|---|---|

Molekulargewicht |

487.9 g/mol |

IUPAC-Name |

1,1,2,2-tetradeuteriohexadecyl 16,16,16-trideuteriohexadecanoate |

InChI |

InChI=1S/C32H64O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-32(33)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-31H2,1-2H3/i2D3,29D2,31D2 |

InChI-Schlüssel |

PXDJXZJSCPSGGI-LGJOIJPZSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])CCCCCCCCCCCCCCC(=O)OC([2H])([2H])C([2H])([2H])CCCCCCCCCCCCCC |

Kanonische SMILES |

CCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Physical and chemical properties of Hexadecyl palmitate-d3.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Hexadecyl palmitate-d3. It includes a summary of its quantitative data, detailed experimental protocols for its synthesis and analysis, and visualizations of key workflows. This document is intended to serve as a comprehensive resource for researchers utilizing this stable isotope-labeled compound in their studies.

Core Physical and Chemical Properties

This compound is a deuterated form of Hexadecyl palmitate (also known as cetyl palmitate), a naturally occurring ester of palmitic acid and hexadecanol. The "-d3" designation indicates that three hydrogen atoms in the molecule have been replaced by deuterium. This isotopic labeling makes it a valuable tool in various research applications, particularly as an internal standard for mass spectrometry-based quantification and as a tracer in metabolic studies.

Table 1: Physical and Chemical Properties of Hexadecyl Palmitate

| Property | Value | Source(s) |

| Synonyms | Cetyl palmitate, Palmitic acid hexadecyl ester | [1][2][3] |

| Molecular Formula | C₃₂H₆₄O₂ | [2] |

| Molecular Weight | 480.85 g/mol | [2][3] |

| Appearance | White to almost white crystalline powder or waxy solid | [2][3] |

| Melting Point | 52 - 56 °C | [3] |

| Boiling Point | 360 °C | [3] |

| Solubility | Insoluble in water; Soluble in hot acetone, ethanol, ether, and chloroform. | [2] |

| Storage Temperature | Room Temperature | [1] |

Note on Deuteration: The molecular weight of this compound will be approximately 483.87 g/mol , reflecting the replacement of three protons with three deuterons. Other physical properties such as melting point, boiling point, and solubility are not expected to differ significantly from the non-deuterated form.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of deuterated esters involves a two-step process: first, the deuteration of the carboxylic acid, followed by esterification.

Protocol: Synthesis of Palmitic Acid-d3 and subsequent esterification

Materials and Reagents:

-

Palmitic acid

-

Deuterium oxide (D₂O)

-

Platinum on carbon (Pt/C) catalyst

-

Hexadecanol

-

Toluene (anhydrous)

-

p-Toluenesulfonic acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

Deuteration of Palmitic Acid:

-

In a high-pressure reactor, combine palmitic acid, a catalytic amount of Pt/C, and D₂O.

-

Seal the reactor and heat to a temperature sufficient to facilitate H/D exchange (typically >150 °C) for several hours to days. The reaction progress can be monitored by taking small aliquots and analyzing them by mass spectrometry to determine the extent of deuteration.

-

After the desired level of deuteration is achieved, cool the reactor, and extract the deuterated palmitic acid with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain palmitic acid-d3.

-

-

Esterification to this compound:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the dried palmitic acid-d3 and an equimolar amount of hexadecanol in anhydrous toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux. Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Cool the reaction mixture and wash it with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

-

Analytical Methods

Protocol: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the identity and purity of this compound.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for fatty acid methyl ester analysis (e.g., a DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: Start at a lower temperature (e.g., 150 °C), ramp to a higher temperature (e.g., 300 °C) at a controlled rate (e.g., 10 °C/min), and hold for a few minutes.

-

Injector: Split/splitless injector, operated in splitless mode at a high temperature (e.g., 280 °C).

-

Mass Spectrometer: Electron ionization (EI) source at 70 eV.

-

Scan Range: m/z 50-600.

Sample Preparation:

-

Dissolve a small amount of the synthesized this compound in a suitable solvent (e.g., hexane or chloroform) to a concentration of approximately 1 mg/mL.

Analysis:

-

Inject 1 µL of the sample into the GC-MS.

-

The resulting chromatogram should show a single major peak corresponding to this compound.

-

The mass spectrum of this peak will show a molecular ion ([M]⁺) at m/z 483.87, which is 3 units higher than the non-deuterated compound (m/z 480.85). The fragmentation pattern should be consistent with that of a long-chain fatty acid ester.

Protocol: Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the structure and the location of deuterium labeling.

Instrumentation and Conditions:

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃).

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.

Analysis:

-

Acquire a ¹H NMR spectrum.

-

The spectrum of this compound will be very similar to that of the non-deuterated compound, with characteristic signals for the ester and alkyl chain protons.

-

Crucially, the integral of the proton signal corresponding to the deuterated position(s) will be reduced, confirming the isotopic labeling. For example, if the terminal methyl group of the palmitate moiety is deuterated (-CD₃), the characteristic triplet for this group will be absent or significantly diminished in the ¹H NMR spectrum.

Visualizations

The following diagrams illustrate the described experimental workflows.

Caption: Synthetic workflow for this compound.

Caption: Analytical workflow for this compound.

Applications in Research

Deuterated lipids like this compound are crucial tools in various research fields:

-

Pharmacokinetics and Drug Metabolism: Used as internal standards in LC-MS/MS methods for the accurate quantification of the non-deuterated drug or its metabolites in biological matrices.

-

Metabolomics: Employed as tracers to follow the metabolic fate of fatty acids in cells and organisms, providing insights into lipid metabolism pathways.

-

Lipidomics: Serves as a spike-in standard to control for variations in sample preparation and instrument response, enabling precise and accurate quantification of endogenous lipids.

This technical guide provides a foundational understanding of this compound for researchers. While specific experimental conditions may require optimization, the provided protocols and data serve as a valuable starting point for incorporating this stable isotope-labeled compound into experimental designs.

References

The Gold Standard: A Technical Guide to the Principle and Application of Deuterated Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), the pursuit of accuracy and precision is paramount. This technical guide delves into the fundamental principles, practical applications, and critical considerations for the use of deuterated internal standards, the undisputed gold standard for robust and reliable LC-MS quantification. From mitigating matrix effects to ensuring regulatory compliance, deuterated standards offer a level of analytical certainty that is indispensable in modern research and drug development.

Core Principle: Isotope Dilution Mass Spectrometry

The power of deuterated standards lies in the principle of isotope dilution mass spectrometry (IDMS). A deuterated standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium.[1] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical process.[1][2]

By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it effectively becomes a perfect mimic for the analyte.[1] Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency in the mass spectrometer, will be mirrored by the deuterated standard.[1][3] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the analyte's concentration.[3]

Advantages of Using Deuterated Internal Standards

The primary advantage of employing deuterated internal standards is the significant improvement in analytical accuracy and precision.[4] They are instrumental in correcting for a variety of potential errors that can occur during the analytical workflow:

-

Correction for Matrix Effects: Biological matrices like plasma, urine, and tissue homogenates are complex mixtures containing numerous endogenous compounds. These compounds can co-elute with the analyte and interfere with its ionization in the mass spectrometer's source, leading to ion suppression or enhancement. This phenomenon, known as the matrix effect, is a major source of variability and inaccuracy in LC-MS analysis. Since a deuterated internal standard co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same degree of matrix effect.[5][6] By calculating the ratio of the analyte to the internal standard, the variability caused by the matrix is effectively normalized.[7]

-

Compensation for Sample Preparation Variability: The multi-step process of sample preparation, including protein precipitation, liquid-liquid extraction, or solid-phase extraction, can introduce variability in analyte recovery. As the deuterated standard is added at the beginning of this process, it experiences the same potential for loss as the analyte. The use of the analyte-to-internal standard ratio corrects for this variability.[8]

-

Correction for Instrumental Variability: Fluctuations in the performance of the LC-MS system, such as variations in injection volume or detector response, can affect the signal intensity. A deuterated internal standard co-injected with the analyte experiences these fluctuations to the same extent, and the ratio metric provides a stable and reliable quantitative result.[9]

Quantitative Data Presentation

The superiority of deuterated internal standards over other types of internal standards, such as structural analogs, is evident in the improved precision and accuracy of quantitative methods. The following tables summarize comparative data from various studies.

Table 1: Comparison of Inter-assay Precision for Sirolimus in Whole Blood [8]

| Internal Standard Type | Analyte Concentration | Inter-patient Imprecision (CV%) |

| Deuterated Sirolimus (SIR-d3) | Low | 2.7% |

| Deuterated Sirolimus (SIR-d3) | Medium | 3.5% |

| Deuterated Sirolimus (SIR-d3) | High | 5.7% |

| Structural Analog (DMR) | Low | 7.6% |

| Structural Analog (DMR) | Medium | 8.9% |

| Structural Analog (DMR) | High | 9.7% |

Table 2: Validation Results for Venetoclax Quantification in Human Plasma using a Deuterated Internal Standard (D8) [10]

| QC Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| Low | 5.7 | 98.7 | 5.95 | 98.0 |

| Medium | 6.2 | 96.3 | 7.2 | 99.2 |

| High | 7.7 | 97.5 | 8.5 | 100.4 |

Experimental Protocols

Detailed and robust experimental protocols are fundamental to successful quantitative analysis using deuterated internal standards. The following are detailed methodologies for key experiments cited.

Protocol 1: Quantification of Immunosuppressants in Whole Blood by LC-MS/MS

This protocol is suitable for the extraction and analysis of drugs like cyclosporine A, tacrolimus, sirolimus, and everolimus from whole blood samples.[5]

Materials:

-

Whole blood samples

-

Deuterated internal standard working solution (containing a mixture of deuterated cyclosporine A, tacrolimus, sirolimus, and everolimus in methanol)

-

Precipitating agent: Zinc sulfate solution (0.1 M in water) and Methanol

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To a 1.5 mL microcentrifuge tube, add 50 µL of the whole blood sample.[4]

-

Add 100 µL of the internal standard working solution.[4]

-

Vortex for 30 seconds.

-

Add 150 µL of zinc sulfate solution to precipitate proteins.[4]

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.[4]

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.[4]

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[4]

-

Mobile Phase A: 0.1% formic acid in water.[4]

-

Mobile Phase B: 0.1% formic acid in methanol.[4]

-

Gradient: Start with 50% B, increase to 95% B over 2 minutes, hold for 1 minute, and then return to initial conditions.[4]

-

Flow Rate: 0.4 mL/min.[4]

-

Injection Volume: 10 µL.[4]

-

-

Mass Spectrometry:

-

-

Data Analysis:

-

Integrate the peak areas for each analyte and its deuterated internal standard.[8]

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).[8]

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.[8]

-

Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.[8]

-

Protocol 2: Bioanalytical Method Validation for a Drug in Human Plasma

This protocol outlines a general procedure for the validation of a bioanalytical method using a deuterated internal standard, adhering to regulatory guidelines.[11]

Validation Parameters:

-

Selectivity: Analyze at least six different lots of blank human plasma to ensure no endogenous interferences are observed at the retention times of the analyte and the deuterated internal standard.

-

Calibration Curve: Prepare a calibration curve consisting of a blank, a zero sample (blank + internal standard), and at least six non-zero calibration standards. The curve should be fitted with an appropriate regression model.

-

Accuracy and Precision: Analyze quality control (QC) samples at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), low, medium, and high) in at least five replicates. The mean accuracy should be within ±15% of the nominal concentration (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).

-

Matrix Effect: Evaluate the matrix effect by comparing the response of the analyte in post-extraction spiked samples to the response in a neat solution. The coefficient of variation of the internal standard-normalized matrix factor should be ≤15%.

-

Recovery: Compare the peak area of the analyte in pre-extraction spiked samples to that in post-extraction spiked samples.

-

Stability: Evaluate the stability of the analyte and deuterated internal standard under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at the intended temperature.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of deuterated standards in quantitative analysis.

Conclusion

The use of deuterated internal standards in LC-MS represents a cornerstone of high-quality quantitative analysis. By effectively compensating for a wide range of analytical variabilities, they enable researchers, scientists, and drug development professionals to generate data of the highest accuracy, precision, and reliability. While their implementation requires careful planning and validation, the benefits in terms of data integrity and confidence in analytical results are unparalleled.

References

- 1. researchgate.net [researchgate.net]

- 2. resolvemass.ca [resolvemass.ca]

- 3. benchchem.com [benchchem.com]

- 4. myadlm.org [myadlm.org]

- 5. texilajournal.com [texilajournal.com]

- 6. benchchem.com [benchchem.com]

- 7. Trading Strategies & Indicators Built by TradingView Community [tradingview.com]

- 8. benchchem.com [benchchem.com]

- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

The Role of Hexadecyl Palmitate-d3 in Stable Isotope Dilution Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of Hexadecyl palmitate-d3 as an internal standard in stable isotope dilution assays (SIDA), a powerful analytical technique for the precise quantification of its non-labeled counterpart, hexadecyl palmitate, and other related lipid molecules. This document outlines the core principles of SIDA, detailed experimental protocols, and data interpretation, offering a comprehensive resource for researchers in lipidomics, drug development, and related fields.

Introduction to Stable Isotope Dilution Assays and Hexadecyl Palmitate

Stable isotope dilution analysis is a highly accurate method for quantifying compounds in complex matrices. The technique relies on the addition of a known amount of a stable isotope-labeled version of the analyte of interest (the internal standard) to a sample. The labeled compound is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).

Hexadecyl palmitate, also known as cetyl palmitate, is a wax ester composed of hexadecanoic acid (palmitic acid) and 1-hexadecanol (cetyl alcohol). It is found in various biological systems and is used in pharmaceutical and cosmetic formulations. Accurate quantification of hexadecyl palmitate is crucial for understanding lipid metabolism, disease pathology, and for quality control in various industries.

This compound is a synthetic version of hexadecyl palmitate where three hydrogen atoms on the methyl group of the palmitate moiety have been replaced with deuterium atoms. This mass shift allows it to be distinguished from the endogenous, unlabeled compound by mass spectrometry, making it an ideal internal standard.

Core Principles of Stable Isotope Dilution using this compound

The fundamental principle of SIDA is that the stable isotope-labeled internal standard behaves identically to the endogenous analyte during sample preparation, extraction, and analysis. Any loss of analyte during these steps will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of added internal standard using mass spectrometry, the initial concentration of the analyte in the sample can be accurately determined.

The key advantages of using this compound in SIDA include:

-

High Accuracy and Precision: It corrects for variations in sample extraction, derivatization, and instrument response.

-

Specificity: The unique mass of the deuterated standard allows for its clear differentiation from other sample components.

-

Reduced Matrix Effects: Co-elution of the analyte and the internal standard in chromatographic methods helps to mitigate the impact of ion suppression or enhancement from the sample matrix.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantification of hexadecyl palmitate in a biological sample using this compound as an internal standard.

Caption: General workflow for stable isotope dilution analysis.

Detailed Experimental Protocols

The following are generalized protocols that can be adapted for specific research needs.

Materials and Reagents

| Reagent/Material | Specifications |

| Hexadecyl palmitate | >99% purity |

| This compound | >98% isotopic purity |

| Chloroform | HPLC grade |

| Methanol | HPLC grade |

| Water | HPLC grade |

| Nitrogen Gas | High purity |

Sample Preparation and Lipid Extraction (Folch Method)

-

Sample Collection: Collect biological samples (e.g., 100 µL of plasma or 50 mg of tissue homogenate).

-

Internal Standard Spiking: Add a known amount of this compound (e.g., 100 ng in a small volume of solvent) to each sample.

-

Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

-

Homogenization/Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and cell disruption.

-

Phase Separation: Add 0.4 mL of 0.9% NaCl solution and vortex for another 30 seconds. Centrifuge at 2000 x g for 5 minutes to separate the phases.

-

Lipid Extraction: Carefully collect the lower organic phase containing the lipids using a glass pipette.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., 90:10 methanol:chloroform).

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid.

-

Gradient: A suitable gradient to separate hexadecyl palmitate from other lipids. For example, start at 30% B, increase to 100% B over 10 minutes, hold for 5 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Hexadecyl palmitate (Analyte): Monitor the transition of the precursor ion (e.g., [M+NH₄]⁺) to a specific product ion.

-

This compound (Internal Standard): Monitor the transition of the deuterated precursor ion to the same product ion. The precursor ion will have a mass shift of +3 Da compared to the analyte.

-

-

The following diagram illustrates the logic of MRM for this analysis.

An In-depth Technical Guide to Hexadecyl Palmitate-d3: Synthesis, Analysis, and Applications in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "Hexadecyl palmitate-d3" is not a standardized chemical name and does not unambiguously identify the position of the deuterium labels. For the purposes of this technical guide, it is assumed that "this compound" refers to hexadecyl (16,16,16-d3)-palmitate , where the terminal methyl group of the palmitate moiety is labeled with three deuterium atoms. This assumption is based on common isotopic labeling strategies for tracking fatty acid metabolism.

Introduction to this compound

Hexadecyl palmitate, also known as cetyl palmitate, is a wax ester composed of hexadecanoic acid (palmitic acid) and hexadecan-1-ol (cetyl alcohol). In its isotopically labeled form, this compound serves as a valuable tracer in metabolic research. The presence of a stable, heavy isotope of hydrogen (deuterium) allows for the precise tracking of the molecule's absorption, distribution, metabolism, and excretion (ADME) within a biological system without altering its fundamental chemical properties.

The primary application of this compound is in lipidomics, where it can be used as an internal standard for the quantification of endogenous hexadecyl palmitate or to trace the metabolic fate of the palmitate moiety. This guide provides a comprehensive overview of its synthesis, analytical characterization, and its utility in experimental research, complete with detailed protocols and data presentation.

Physicochemical Properties and Data

The key physicochemical properties of the assumed this compound are summarized in the table below. These values are based on the non-labeled compound, with adjustments for the isotopic labeling.

| Property | Value |

| Chemical Formula | C₃₂H₆₁D₃O₂ |

| Molecular Weight | 483.9 g/mol |

| Appearance | White to off-white waxy solid |

| Melting Point | Approximately 54 °C |

| Solubility | Insoluble in water; soluble in organic solvents like chloroform, hexane, and ethanol |

| Isotopic Purity | Typically >98% |

Synthesis of Hexadecyl (16,16,16-d3)-palmitate

The synthesis of this compound involves the esterification of (16,16,16-d3)-palmitic acid with hexadecanol.

Synthesis of (16,16,16-d3)-Palmitic Acid

A common method for preparing terminally deuterated fatty acids is through a multi-step process starting from a shorter, functionalized precursor.

Experimental Protocol: Synthesis of (16,16,16-d3)-Palmitic Acid

-

Starting Material: 15-bromopentadecanoic acid.

-

Grignard Reaction: The bromide is converted to a Grignard reagent by reacting with magnesium turnings in anhydrous diethyl ether.

-

Deuteration: The Grignard reagent is quenched with deuterium oxide (D₂O) to introduce the deuterium atoms at the terminal position.

-

Purification: The resulting (16,16,16-d3)-palmitic acid is purified by recrystallization or column chromatography.

Esterification

Experimental Protocol: Esterification to form Hexadecyl (16,16,16-d3)-palmitate

-

Reactants: Equimolar amounts of (16,16,16-d3)-palmitic acid and hexadecanol are dissolved in a suitable solvent such as toluene.

-

Catalyst: A catalytic amount of a strong acid, such as p-toluenesulfonic acid, is added.

-

Reaction: The mixture is refluxed with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the ester product.

-

Work-up and Purification: The reaction mixture is cooled, washed with a sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Analytical Characterization

The identity and isotopic enrichment of this compound are confirmed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing fatty acid esters.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., hexane).

-

GC Separation: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for fatty acid methyl esters, though a non-polar column can be used for wax esters). The temperature program is optimized to separate hexadecyl palmitate from other potential components.

-

MS Detection: The eluting compounds are ionized (typically by electron ionization - EI) and the mass-to-charge ratio (m/z) of the resulting fragments is measured.

Expected Mass Spectrum Data

| Ion | Expected m/z (Non-labeled) | Expected m/z (d3-labeled) | Interpretation |

| Molecular Ion [M]⁺ | 480.5 | 483.5 | Indicates the mass of the intact molecule. |

| [M-C₁₅H₃₁CO]⁺ | 257.3 | 257.3 | Loss of the palmitoyl group. |

| [C₁₆H₃₃]⁺ | 225.3 | 225.3 | Hexadecyl cation. |

| [C₁₅H₃₁COOH₂]⁺ | 257.3 | 260.3 | McLafferty rearrangement product (palmitic acid). |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ²H NMR spectroscopy can confirm the position of the deuterium labels.

-

¹H NMR: The spectrum will show a decrease in the integration of the terminal methyl proton signal of the palmitate chain relative to other proton signals.

-

²H NMR: A signal corresponding to the deuterium atoms at the C-16 position of the palmitate will be observed.

Applications in Metabolic Tracing

This compound can be administered to cell cultures or animal models to trace the metabolic fate of the palmitate moiety.

Experimental Workflow for a Cell Culture-Based Metabolic Tracing Study

Caption: Experimental workflow for metabolic tracing.

Experimental Protocol: Tracing Palmitate Metabolism in Hepatocytes

-

Cell Culture: Plate hepatocytes at a suitable density and allow them to adhere.

-

Treatment: Incubate the cells with media containing a known concentration of this compound for various time points.

-

Cell Lysis and Lipid Extraction: After incubation, wash the cells with phosphate-buffered saline (PBS), and then lyse the cells. Extract the total lipids using a method such as the Folch or Bligh-Dyer procedure.

-

Lipid Class Separation: Separate the lipid extract into different classes (e.g., triglycerides, phospholipids, free fatty acids) using thin-layer chromatography (TLC) or liquid chromatography (LC).

-

Derivatization and Analysis: Transesterify the fatty acids in each lipid class to their fatty acid methyl esters (FAMEs). Analyze the FAMEs by GC-MS to determine the incorporation of the d3-palmitate into different lipid species.

-

Data Analysis: Quantify the amount of d3-labeled palmitate in each lipid class to understand the flux of palmitate through different metabolic pathways.

Relevant Signaling and Metabolic Pathways

The d3-labeled palmitate from this compound can be traced through various metabolic pathways, most notably fatty acid β-oxidation for energy production.

Fatty Acid β-Oxidation Pathway

Caption: Simplified diagram of fatty acid β-oxidation.

By measuring the incorporation of the deuterium label into downstream metabolites of these pathways, researchers can quantify the rate of fatty acid oxidation and its contribution to cellular energy metabolism under various physiological or pathological conditions.

Conclusion

This compound, with the assumed labeling on the terminal methyl group of the palmitate chain, is a powerful tool for researchers in the fields of lipid metabolism, drug development, and nutritional science. Its use as a tracer allows for the detailed investigation of fatty acid trafficking and metabolism in complex biological systems. The methodologies outlined in this guide provide a framework for the synthesis, analysis, and application of this valuable research compound. The ability to precisely track the fate of fatty acids is crucial for understanding diseases such as metabolic syndrome, diabetes, and cardiovascular disease, and for the development of novel therapeutic interventions.

Certificate of Analysis Data Summary: Hexadecyl Palmitate-d3

A Certificate of Analysis (CofA) is a critical document that provides a detailed summary of the quality control testing performed on a specific batch of a chemical compound. For researchers, scientists, and professionals in drug development, understanding the CofA for a deuterated standard like Hexadecyl palmitate-d3 is essential for ensuring the accuracy and reproducibility of experimental results. This guide offers an in-depth explanation of the typical data and methodologies presented in such a certificate.

The following table summarizes the quantitative data typically found on a CofA for a high-purity batch of this compound. These values are representative and serve to illustrate the quality parameters assessed.

| Test Parameter | Methodology | Specification | Result |

| Appearance | Visual Inspection | White to Off-White Solid | Conforms |

| Chemical Purity | Gas Chromatography (GC-FID) | ≥ 98.0% | 99.5% |

| Identity Confirmation | Mass Spectrometry (ESI-MS) | Conforms to Structure | Conforms |

| Isotopic Purity | Mass Spectrometry (ESI-MS) | ≥ 99 atom % D | 99.6 atom % D |

| Deuterium Incorporation | Mass Spectrometry (ESI-MS) | Report Value | 99% d3, <1% d2, <0.5% d1, <0.5% d0 |

| Residual Solvents | Headspace GC-MS | ≤ 0.5% Total Solvents | 0.02% (Hexane) |

| Solubility | Visual Inspection (in Chloroform) | ≥ 10 mg/mL | Conforms |

Detailed Experimental Methodologies

The accuracy of the data presented in a CofA is contingent upon the robustness of the analytical methods employed. Below are detailed protocols for the key experiments cited.

1. Chemical Purity by Gas Chromatography (GC-FID)

-

Objective: To determine the percentage purity of the compound by separating it from any non-volatile or semi-volatile impurities.

-

Instrumentation: Agilent 7890B Gas Chromatograph with a Flame Ionization Detector (FID).

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial Temperature: 150°C, hold for 1 minute.

-

Ramp: Increase at 15°C/min to 320°C.

-

Final Hold: Hold at 320°C for 10 minutes.

-

-

Injector: Splitless mode, 280°C.

-

Detector: FID, 340°C.

-

Sample Preparation: The sample is accurately weighed and dissolved in hexane to a final concentration of 1 mg/mL. 1 µL is injected.

-

Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

2. Identity Confirmation and Isotopic Purity by Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and structure of the compound and to determine the extent of deuterium incorporation.

-

Instrumentation: Waters Xevo G2-XS QTof Mass Spectrometer with an Electrospray Ionization (ESI) source.

-

Ionization Mode: Positive ESI (+).

-

Infusion Solvent: 50:50 Acetonitrile:Water with 0.1% Formic Acid.

-

Method: The sample is dissolved in chloroform and further diluted in the infusion solvent. The solution is directly infused into the mass spectrometer. The instrument scans for the protonated molecular ion [M+H]⁺. For this compound (C₃₂H₆₁D₃O₂), the expected monoisotopic mass is approximately 511.5 g/mol .

-

Data Analysis:

-

Identity: The observed mass-to-charge ratio (m/z) is compared to the theoretical m/z for the [M+H]⁺ ion.

-

Isotopic Purity: The relative intensities of the isotopic peaks (d0, d1, d2, d3) are measured. Isotopic purity (atom % D) is calculated based on the distribution, confirming that the deuterium enrichment meets the specification.

-

Workflow and Structural Diagrams

Visual representations of workflows and chemical structures are essential for a clear understanding of the analytical process and the compound .

The Role of Hexadecyl Palmitate-d3 in Advancing Lipid Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of lipidomics, the precise and accurate quantification of lipid species is paramount to understanding cellular processes, disease pathogenesis, and the development of novel therapeutics. Stable isotope-labeled internal standards are indispensable tools in mass spectrometry-based lipid analysis, ensuring data reliability and reproducibility. This technical guide delves into the applications of Hexadecyl palmitate-d3, a deuterated form of Hexadecyl palmitate (commonly known as cetyl palmitate), in modern lipid research. While direct experimental data for this specific molecule is emerging, its utility can be inferred from the well-established principles of using deuterated lipids as internal standards in mass spectrometry.

Hexadecyl palmitate is an ester formed from palmitic acid and cetyl alcohol.[1][2] Its deuterated counterpart, this compound, incorporates three deuterium atoms, providing a distinct mass shift that allows it to be differentiated from its endogenous, non-labeled counterpart by a mass spectrometer. This key characteristic makes it an ideal internal standard for the quantification of wax esters and other related lipid species.

Core Applications in Lipid Research

The primary application of this compound in lipid research is its use as an internal standard in quantitative mass spectrometry (MS).[3][4][5][6] Internal standards are crucial for correcting variations that can occur during sample preparation, extraction, and analysis.[4] By adding a known amount of this compound to a biological sample at the beginning of the workflow, researchers can accurately determine the concentration of endogenous Hexadecyl palmitate and structurally similar lipids.

Key Advantages of Using this compound:

-

Accurate Quantification: It mimics the chemical and physical behavior of the endogenous analyte, thus accounting for sample loss during extraction and ionization variability in the mass spectrometer.

-

High Precision: The use of a co-eluting internal standard improves the precision of quantitative measurements.

-

Specificity: The distinct mass difference between the deuterated standard and the native lipid prevents interference from other molecules in the sample.

Experimental Protocols

The following are detailed methodologies for the application of this compound as an internal standard in a typical lipidomics workflow.

Sample Preparation and Lipid Extraction

This protocol outlines the standard procedure for extracting lipids from biological samples, such as plasma or cell culture, using a modified Bligh-Dyer method.

Materials:

-

Biological sample (e.g., 100 µL of plasma)

-

This compound internal standard solution (10 µg/mL in methanol)

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

Water (HPLC grade)

-

Vortex mixer

-

Centrifuge

Procedure:

-

To a 2 mL microcentrifuge tube, add 100 µL of the biological sample.

-

Add 10 µL of the 10 µg/mL this compound internal standard solution to the sample.

-

Add 375 µL of methanol and vortex thoroughly for 1 minute.

-

Add 125 µL of chloroform and vortex for 1 minute.

-

Add 125 µL of chloroform and 125 µL of water and vortex for 2 minutes.

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to induce phase separation.

-

Carefully collect the lower organic phase, which contains the lipids, into a new tube.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Resuspend the dried lipid extract in 100 µL of the initial mobile phase for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This protocol describes the analysis of the lipid extract using a reverse-phase liquid chromatography system coupled to a high-resolution mass spectrometer.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

LC Conditions:

-

Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Acetate

-

Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Acetate

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 50°C

-

Injection Volume: 5 µL

Gradient Elution:

| Time (min) | % Mobile Phase B |

| 0.0 | 30 |

| 2.0 | 40 |

| 12.0 | 99 |

| 15.0 | 99 |

| 15.1 | 30 |

| 20.0 | 30 |

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Mass Range: m/z 100-1500

-

Data Acquisition: Full scan or targeted Selected Ion Monitoring (SIM)

-

Precursor Ion for Hexadecyl palmitate: [M+H]⁺ (endogenous)

-

Precursor Ion for this compound: [M+H+3]⁺ (internal standard)

Data Presentation

The following table summarizes hypothetical quantitative data from an experiment analyzing Hexadecyl palmitate levels in plasma samples from a control and a treatment group. The use of this compound as an internal standard allows for the normalization of the data.

| Sample Group | Endogenous Hexadecyl palmitate Peak Area | This compound Peak Area | Normalized Area Ratio (Endogenous/IS) | Calculated Concentration (µg/mL) |

| Control 1 | 1,250,000 | 2,500,000 | 0.50 | 5.0 |

| Control 2 | 1,350,000 | 2,450,000 | 0.55 | 5.5 |

| Control 3 | 1,100,000 | 2,600,000 | 0.42 | 4.2 |

| Control Avg. | 1,233,333 | 2,516,667 | 0.49 | 4.9 |

| Treatment 1 | 1,800,000 | 2,550,000 | 0.71 | 7.1 |

| Treatment 2 | 1,950,000 | 2,400,000 | 0.81 | 8.1 |

| Treatment 3 | 1,750,000 | 2,650,000 | 0.66 | 6.6 |

| Treatment Avg. | 1,833,333 | 2,533,333 | 0.73 | 7.3 |

Visualizations

Experimental Workflow for Lipid Quantification

The following diagram illustrates the overall workflow for the quantitative analysis of Hexadecyl palmitate using this compound as an internal standard.

Signaling Pathway Context (Hypothetical)

While Hexadecyl palmitate itself is primarily a storage or structural lipid, its constituent parts, palmitic acid and cetyl alcohol, can be involved in various metabolic pathways. The use of labeled Hexadecyl palmitate could potentially be used to trace the metabolic fate of these components. The following diagram illustrates a hypothetical pathway where deuterated palmitate released from this compound could be traced.

Conclusion

This compound serves as a valuable tool for researchers in the field of lipidomics. Its primary application as an internal standard in mass spectrometry-based quantification ensures the accuracy and reliability of measurements of Hexadecyl palmitate and related lipid species. As lipid research continues to unravel the complex roles of lipids in health and disease, the use of stable isotope-labeled standards like this compound will remain a cornerstone of high-quality, quantitative lipid analysis. The methodologies and principles outlined in this guide provide a framework for the effective integration of this tool into various research and development workflows.

References

- 1. Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN108976120B - A kind of hexadecyl hexadecanoate and preparation method thereof - Google Patents [patents.google.com]

- 3. Hexadecanoic acid, hexadecyl ester [webbook.nist.gov]

- 4. benchchem.com [benchchem.com]

- 5. Cetyl Palmitate | C32H64O2 | CID 10889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Use of Hexadecyl Palmitate-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics and metabolic research, accurate quantification of lipid species is paramount for understanding biological processes and for the development of novel therapeutics. Hexadecyl palmitate, a wax ester composed of palmitic acid and hexadecanol, is a naturally occurring lipid found in various biological systems. Its quantification often requires the use of an internal standard to correct for variability in sample preparation and analytical instrumentation. Hexadecyl palmitate-d3, a deuterated analog, serves as an ideal internal standard due to its chemical similarity to the endogenous analyte and its distinct mass, allowing for precise differentiation in mass spectrometry-based analyses.

These application notes provide a detailed protocol for the use of this compound as an internal standard for the quantification of hexadecyl palmitate in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

Principle of the Method

A known amount of the internal standard, this compound, is added to the biological sample at the initial stage of sample preparation.[1] The lipids, including the analyte and the internal standard, are then extracted from the sample matrix. Following extraction, the lipid fraction can be analyzed directly by LC-MS/MS or after derivatization by GC-MS. The analyte is quantified by comparing the peak area of its mass transition to that of the known concentration of the internal standard.[1] This ratiometric analysis corrects for sample loss during preparation and variations in instrument response.

Experimental Protocols

Preparation of Internal Standard Stock and Working Solutions

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent, such as chloroform:methanol (2:1, v/v). Store the stock solution at -20°C.

-

Internal Standard Working Solution (10 µg/mL): Dilute the stock solution 1:100 with the same solvent to create a working solution with a concentration of 10 µg/mL. Prepare fresh working solutions as needed.

Sample Preparation and Lipid Extraction

The choice of extraction method can depend on the sample matrix. Three common methods are provided below.

a) Folch Method (for Plasma/Serum) [1]

-

To 100 µL of plasma or serum in a glass tube, add 10 µL of the this compound internal standard working solution (10 µg/mL).

-

Add 2 mL of chloroform:methanol (2:1, v/v) and vortex thoroughly for 1 minute.

-

Add 400 µL of 0.9% NaCl solution to induce phase separation and vortex again.

-

Centrifuge at 2,000 x g for 10 minutes to separate the layers.

-

Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette and transfer to a new tube.

-

Dry the extracted lipids under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis or a derivatization solvent for GC-MS analysis.

b) Bligh and Dyer Method (for Cells/Tissues)

-

Homogenize the cell pellet or tissue sample in a mixture of chloroform:methanol:water (1:2:0.8, v/v/v).

-

Add the this compound internal standard.

-

After a brief incubation, add additional chloroform and water to achieve a final solvent ratio of 2:2:1.8 (chloroform:methanol:water, v/v/v) to induce phase separation.

-

Centrifuge to separate the layers and collect the lower organic phase.

-

Dry and reconstitute the lipid extract as described in the Folch method.

c) Matyash Method (MTBE-based)

-

To the sample, add methanol and the this compound internal standard.

-

Add methyl-tert-butyl ether (MTBE) and vortex.

-

Induce phase separation by adding water.

-

Centrifuge and collect the upper organic layer.

-

Dry and reconstitute the lipid extract.

Analytical Methodology

a) LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is suitable for the separation of wax esters.

-

Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

-

Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

-

Gradient: A typical gradient would start at a low percentage of mobile phase B and gradually increase to elute the more hydrophobic lipids.

-

Flow Rate: A flow rate of 0.3-0.6 mL/min is commonly used.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

Mass Transitions: The specific m/z transitions for the precursor and product ions of both the analyte and the internal standard should be optimized. For saturated wax esters, the protonated fatty acid fragment is a prominent product ion.

-

b) GC-MS Analysis (after Derivatization)

For GC-MS analysis, the extracted lipids are often transesterified to form fatty acid methyl esters (FAMEs) to improve their volatility.

-

Derivatization (Transesterification):

-

Chromatographic Separation:

-

Mass Spectrometry Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

-

Analysis Mode: Selected Ion Monitoring (SIM) or full scan.

-

Data Presentation

The quantitative data should be summarized in tables for clear comparison and validation of the method. Below are examples of tables that should be generated during method validation.

Table 1: Mass Spectrometry Parameters (Illustrative)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Hexadecyl palmitate | 481.5 | 257.2 | 100 | 20 |

| This compound | 484.5 | 260.2 | 100 | 20 |

Table 2: Method Validation Data (Typical Performance)

| Parameter | Result |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |

| Upper Limit of Quantitation (ULOQ) | 1000 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Recovery (%) | 85-115% |

Visualizations

Experimental Workflow

References

Preparation of a Stock Solution of Hexadecyl palmitate-d3: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of Hexadecyl palmitate-d3. This deuterated analog of hexadecyl palmitate is a valuable internal standard for mass spectrometry-based quantitative analysis of lipids, finding applications in lipidomics, pharmacokinetics, and drug metabolism studies. Accurate preparation of the stock solution is critical for generating reliable and reproducible experimental data.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and storage. The data presented below is for the non-deuterated form, Hexadecyl palmitate, and is expected to be very similar for the deuterated analog. The molecular weight has been adjusted for the presence of three deuterium atoms.

| Property | Value | References |

| Synonyms | Cetyl palmitate-d3, Palmitic acid hexadecyl ester-d3 | [1][2] |

| Molecular Formula | C₃₂H₆₁D₃O₂ | |

| Molecular Weight | ~483.89 g/mol | [1][2] |

| Appearance | White to almost white waxy solid, flakes, or powder | [1] |

| Melting Point | 53-56 °C | [3] |

| Solubility | Insoluble in water. Soluble in boiling ethanol, methylene chloride, chloroform, and oils. | |

| Storage | Store in a tightly sealed container in a dry, cool, and well-ventilated area. Recommended storage at ≤ -16°C for long-term stability. | [3] |

Safety Precautions: Handle this compound in accordance with good laboratory practices. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Experimental Protocol: Preparation of a 1 mg/mL Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in chloroform. This concentration is a common starting point for the preparation of calibration curves and spiking of internal standards in biological samples.

Materials:

-

This compound (solid)

-

Chloroform (HPLC or LC-MS grade)

-

Analytical balance

-

Glass volumetric flask (e.g., 10 mL) with a ground glass stopper

-

Glass Pasteur pipette or syringe

-

Vortex mixer

-

Sonicator (optional)

-

Amber glass vial with a Teflon-lined cap for storage

Procedure:

-

Equilibration of Standard: Before opening, allow the vial containing the solid this compound to warm to room temperature for at least 30 minutes. This prevents the condensation of atmospheric moisture onto the compound, which could lead to hydrolysis.

-

Weighing the Standard: Tare a clean, dry weighing paper or boat on an analytical balance. Carefully weigh out the desired amount of this compound (e.g., 10 mg for a 10 mL stock solution).

-

Transfer to Volumetric Flask: Quantitatively transfer the weighed this compound to a 10 mL glass volumetric flask.

-

Dissolution: Add a small amount of chloroform (approximately 5 mL) to the volumetric flask. Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer at a low setting or sonicate for a few minutes to ensure complete dissolution. The solution should be clear and free of any visible particles.

-

Volume Adjustment: Once the solid is completely dissolved, add chloroform to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

-

Homogenization: Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Storage: Transfer the stock solution to a clean, labeled amber glass vial with a Teflon-lined cap. Store the solution at -20°C or lower for long-term stability.

Workflow for Stock Solution Preparation

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Caption: Workflow for preparing this compound stock solution.

Conclusion

The protocol outlined in this application note provides a reliable method for the preparation of a this compound stock solution. Adherence to these guidelines for handling, weighing, dissolution, and storage will contribute to the accuracy and precision of quantitative lipidomic analyses. The use of high-purity reagents and calibrated equipment is paramount for achieving high-quality results in research and drug development settings.

References

Application Note: Derivatization of Hexadecyl Palmitate-d3 for GC-MS Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hexadecyl palmitate, a wax ester, requires derivatization prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis to increase its volatility and improve chromatographic separation. In its native form, its high molecular weight and polarity make it unsuitable for direct GC analysis, often leading to poor peak shape and inaccurate quantification.[1] This application note provides a detailed protocol for the derivatization of Hexadecyl palmitate-d3 via transesterification to form fatty acid methyl esters (FAMEs), a common and effective method for analyzing fatty acid components of complex lipids.[1] The resulting products, palmitic acid methyl ester-d3 and hexadecanol, can then be readily analyzed by GC-MS.

The primary method detailed is an acid-catalyzed transesterification using Boron Trifluoride-Methanol (BF3-Methanol), which is effective for both esterified fatty acids and free fatty acids.[1] This process cleaves the ester bond of the hexadecyl palmitate, methylating the palmitic acid moiety. The resulting fatty alcohol may also be analyzed, and for improved performance, a subsequent silylation step can be employed.

Experimental Protocols

Protocol 1: Acid-Catalyzed Transesterification using Boron Trifluoride (BF₃)-Methanol

This protocol is adapted from established methods for the preparation of fatty acid methyl esters (FAMEs) from complex lipids.[1]

Materials:

-

This compound sample

-

Boron Trifluoride-Methanol (BF₃-Methanol) solution, 12-14% w/w[1]

-

Hexane, GC grade

-

Saturated Sodium Chloride (NaCl) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Screw-capped glass tubes with PTFE liners[1]

-

Heating block or water bath[1]

-

Vortex mixer

-

Centrifuge

-

GC vials

Procedure:

-

Sample Preparation: Weigh approximately 1-10 mg of the this compound sample into a screw-capped glass tube.[2] If the sample is in a solvent, evaporate the solvent under a gentle stream of nitrogen.

-

Reagent Addition: Add 2 mL of 12-14% BF₃-Methanol solution to the sample tube.[1]

-

Reaction: Tightly cap the tube and heat it in a heating block or water bath at 60-100°C for 10-20 minutes. The optimal time and temperature may need to be determined empirically for specific sample types.[1]

-

Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.[2]

-

Phase Separation: Cap the tube and vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer. Centrifuge for 5 minutes at a low speed to aid phase separation.[3]

-

Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean tube.

-

Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

-

Final Sample Preparation: Transfer the dried hexane extract to a GC vial for analysis.

Protocol 2: Silylation of Fatty Alcohols (Optional, for enhanced analysis of Hexadecanol)

This step can be performed on the sample after transesterification if a more detailed analysis of the fatty alcohol component is required. Silylation increases the volatility of the hexadecanol.[4]

Materials:

-

Dried extract from Protocol 1

-

Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1][4]

-

Aprotic solvent (e.g., acetonitrile, dichloromethane)[1]

-

GC vials

Procedure:

-

Sample Preparation: Take the dried sample from the transesterification step.

-

Reagent Addition: Add 50 µL of BSTFA with 1% TMCS to the vial.[1][4]

-

Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[1][4]

-

Final Sample Preparation: After cooling, the sample is ready for GC-MS analysis. A solvent of choice can be added if dilution is necessary.[1]

Data Presentation

The following table summarizes typical quantitative data that can be obtained from the GC-MS analysis of derivatized this compound. Please note that the exact values for LOD and LOQ are instrument-dependent and should be determined experimentally.

| Analyte (Derivatized Form) | Expected Retention Time (min) | Key Mass Fragments (m/z) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |

| Palmitic acid methyl ester-d3 | ~15-20 | Varies based on GC conditions | Low femtomol range on column[5] | To be determined experimentally |

| Hexadecanol (as TMS ether) | Varies based on GC conditions | Varies based on GC conditions | To be determined experimentally | To be determined experimentally |

GC-MS Analysis Parameters

The following are general GC-MS parameters. Optimization may be required for specific instrumentation.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | Polar capillary column (e.g., cyanopropyl silicone)[5] |

| Injection Volume | 1 µL[3] |

| Inlet Temperature | 250°C |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Oven Program | Initial temp 110°C, ramp 10°C/min to 200°C, then 5°C/min to 280°C, hold for 9 min[6] |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 45-450 Da[6] |

| Ion Source Temperature | 200°C[6] |

| Mode | Selected Ion Monitoring (SIM) or Full Scan |

Visualization

Experimental Workflow Diagram

Caption: Derivatization and analysis workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Derivatization techniques for free fatty acids by GC [restek.com]

- 5. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

Application Note: Quantitative Analysis of Hexadecyl Palmitate-d3 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Hexadecyl palmitate, with Hexadecyl palmitate-d3 serving as an internal standard. This method is applicable for the analysis of Hexadecyl palmitate in various biological matrices, relevant to drug development and lipidomic research.

Introduction

Hexadecyl palmitate, also known as cetyl palmitate, is a wax ester composed of hexadecanoic acid and 1-hexadecanol.[1][2] It is utilized in various applications, including cosmetics and pharmaceutical formulations, where it can act as an emollient, thickener, or a component of solid lipid nanoparticles for drug delivery.[1][3] Accurate quantification of Hexadecyl palmitate in biological systems is crucial for pharmacokinetic studies and understanding its physiological roles.

This method employs a stable isotope-labeled internal standard, this compound, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[4][5] The procedure involves a liquid-liquid extraction for sample cleanup, followed by reversed-phase chromatographic separation and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

Materials and Reagents

-

Hexadecyl palmitate analytical standard

-

This compound (assumed to be deuterated on the palmitate moiety for this protocol)

-

HPLC-grade methanol, isopropanol, acetonitrile, and water

-

Formic acid and ammonium acetate (LC-MS grade)

-

Chloroform and sodium chloride (analytical grade)

Standard and Internal Standard Preparation

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Hexadecyl palmitate and this compound by dissolving the accurately weighed compounds in isopropanol.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Hexadecyl palmitate stock solution with a 50:50 (v/v) mixture of methanol and isopropanol to create calibration standards.

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and isopropanol.

Sample Preparation: Liquid-Liquid Extraction

-

To 100 µL of the biological sample (e.g., plasma, tissue homogenate), add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

-

Add 400 µL of a 2:1 (v/v) chloroform:methanol solution and vortex for 2 minutes.

-

Add 100 µL of 0.9% sodium chloride solution and vortex for 30 seconds.

-

Centrifuge the samples at 10,000 x g for 10 minutes to induce phase separation.

-

Carefully transfer the lower organic layer to a clean microcentrifuge tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of 90:10 (v/v) isopropanol:acetonitrile for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid and 10 mM Ammonium Acetate |

| Mobile Phase B | 90:10 (v/v) Isopropanol:Acetonitrile with 0.1% Formic Acid and 10 mM Ammonium Acetate |

| Gradient | 80% to 100% B over 5 min, hold at 100% B for 2 min, return to 80% B for 1 min, and re-equilibrate for 2 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 45°C |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

MRM Transitions (Theoretical):

The following MRM transitions are proposed based on the known fragmentation of wax esters, which typically involves the formation of a protonated adduct followed by cleavage of the ester bond to yield a protonated fatty acid fragment.[6] The exact masses will need to be confirmed with the certificate of analysis for the deuterated standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| Hexadecyl palmitate | 481.5 | 257.2 | 50 | 30 | 20 |

| This compound | 484.5 | 260.2 | 50 | 30 | 20 |

Data Presentation

The quantitative performance of the method should be evaluated through a validation process. The following table summarizes the expected performance characteristics.

| Parameter | Hexadecyl palmitate |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

| Matrix Effect | Monitored and compensated by the internal standard |

Visualizations

Caption: Experimental workflow for the quantification of Hexadecyl palmitate.

Caption: Logical relationship of the stable isotope dilution method.

References

- 1. Hexadecyl Palmitate 540-10-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. larodan.com [larodan.com]

- 3. chembk.com [chembk.com]

- 4. benchchem.com [benchchem.com]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

Application Note: Quantification of Fatty Acids in Tissues Using Hexadecyl Palmitate-d3

Introduction

Fatty acids are fundamental components of lipids and play crucial roles in cellular structure, energy metabolism, and signaling pathways. Accurate quantification of fatty acids in various tissues is essential for understanding physiological and pathological processes, as well as for the development of novel therapeutics. This application note describes a robust and reliable method for the quantification of fatty acids in biological tissue samples using Hexadecyl palmitate-d3 as an internal standard. The protocol employs a modified Folch extraction method for total lipid recovery, followed by saponification to release free fatty acids, and derivatization to fatty acid methyl esters (FAMEs) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This method provides high sensitivity and specificity for the analysis of a wide range of fatty acids.

Principle of the Method

The quantification of fatty acids is achieved by comparing the peak area of the endogenous fatty acids to the peak area of a known amount of the deuterated internal standard, this compound. The workflow involves the following key steps:

-

Tissue Homogenization: The tissue sample is homogenized to ensure efficient lipid extraction.

-

Internal Standard Spiking: A precise amount of this compound is added to the homogenate at the beginning of the procedure to account for variations in extraction efficiency and sample handling.

-

Lipid Extraction: Total lipids are extracted from the tissue homogenate using a chloroform:methanol solvent system.

-

Saponification: The extracted lipids are saponified (hydrolyzed) using a strong base to release the fatty acids from their esterified forms (e.g., triglycerides, phospholipids).

-

Derivatization: The free fatty acids are converted to their more volatile methyl ester derivatives (FAMEs) to improve their chromatographic properties for GC-MS analysis.

-

GC-MS Analysis: The FAMEs are separated by gas chromatography and detected by mass spectrometry.

-

Quantification: The concentration of each fatty acid is calculated based on the ratio of its peak area to that of the internal standard, using a calibration curve generated with known standards.

Experimental Protocols

Materials and Reagents

-

Solvents: HPLC-grade chloroform, methanol, hexane, and acetonitrile.

-

Reagents: Potassium hydroxide (KOH), hydrochloric acid (HCl), boron trifluoride-methanol solution (14% BF3 in methanol), sodium chloride (NaCl), anhydrous sodium sulfate.

-

Internal Standard: this compound solution (e.g., 1 mg/mL in chloroform).

-

Fatty Acid Standards: A certified reference mixture of fatty acid methyl esters (e.g., FAME Mix, C4-C24).

-

Equipment: Homogenizer, centrifuge, vortex mixer, nitrogen evaporator, heating block, GC-MS system.

Protocol 1: Sample Preparation and Lipid Extraction

-

Tissue Weighing and Homogenization:

-

Accurately weigh approximately 50-100 mg of frozen tissue.

-

Add the tissue to a homogenizer tube with 1 mL of ice-cold phosphate-buffered saline (PBS).

-

Homogenize the tissue until a uniform consistency is achieved.

-

-

Internal Standard Addition:

-

To the tissue homogenate, add a known amount of this compound internal standard solution (e.g., 50 µL of a 100 µg/mL solution).

-

-

Lipid Extraction (Modified Folch Method): [1][2]

-

Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the homogenate.

-

Vortex vigorously for 2 minutes.

-

Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

-

Vortex for another 30 seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C.

-

Carefully collect the lower organic (chloroform) phase containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

-

Dry the extracted lipids under a gentle stream of nitrogen gas.

-

Protocol 2: Saponification and Derivatization to FAMEs

-

Saponification:

-

To the dried lipid extract, add 2 mL of 0.5 M methanolic KOH.

-

Incubate the mixture at 80°C for 1 hour to hydrolyze the lipids and release the free fatty acids.

-

-

Derivatization to Fatty Acid Methyl Esters (FAMEs): [1][3]

-

After cooling to room temperature, add 2 mL of 14% boron trifluoride-methanol solution.

-

Incubate at 80°C for 30 minutes.

-

Cool the mixture and add 2 mL of hexane and 2 mL of saturated NaCl solution.

-

Vortex thoroughly and centrifuge at 1,500 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper hexane layer, which contains the FAMEs, to a new glass tube.

-

Dry the hexane extract over a small amount of anhydrous sodium sulfate.

-

Transfer the final FAMEs solution to a GC vial for analysis.

-

Protocol 3: GC-MS Analysis

-

Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

-

Column: A suitable capillary column for FAMEs analysis (e.g., DB-23, 60 m x 0.25 mm ID, 0.25 µm film thickness).[4]

-

-

GC Conditions:

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL (splitless mode)

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp to 180°C at 10°C/min.

-

Ramp to 240°C at 5°C/min, hold for 10 minutes.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Source Temperature: 230°C

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification. Monitor characteristic ions for each FAME and the internal standard.

-

Data Presentation

The quantitative data should be summarized in a clear and structured table for easy comparison.

Table 1: Quantification of Fatty Acids in Mouse Liver Tissue

| Fatty Acid | Retention Time (min) | Target Ion (m/z) | Control Group (µg/g tissue) | Treatment Group (µg/g tissue) |

| Myristic Acid (C14:0) | 12.5 | 242 | 150.2 ± 12.5 | 185.6 ± 15.1 |

| Palmitic Acid (C16:0) | 15.8 | 270 | 850.7 ± 55.3 | 920.4 ± 62.8 |

| Palmitoleic Acid (C16:1) | 16.1 | 268 | 50.1 ± 4.2 | 45.9 ± 3.9 |

| Stearic Acid (C18:0) | 18.9 | 298 | 420.3 ± 30.1 | 380.7 ± 25.6 |

| Oleic Acid (C18:1) | 19.2 | 296 | 1205.4 ± 98.7 | 1150.2 ± 89.4 |

| Linoleic Acid (C18:2) | 19.5 | 294 | 650.9 ± 45.2 | 710.3 ± 50.1 |

| Arachidonic Acid (C20:4) | 22.1 | 318 | 210.6 ± 18.9 | 195.4 ± 17.5 |

| This compound (IS) | 15.9 | 273 | - | - |

Data are presented as mean ± standard deviation.

Mandatory Visualizations

Diagrams

Caption: Experimental workflow for fatty acid quantification.

Caption: Logical relationship for quantification.

References

Application Notes and Protocols for Metabolic Flux Analysis of Fatty Acids Using Hexadecyl Palmitate-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis is a powerful technique used to elucidate the rates of metabolic pathways in biological systems. The use of stable isotope-labeled compounds, such as Hexadecyl palmitate-d3, allows for the precise tracing of the metabolic fate of fatty acids in vivo and in vitro.[1][2][3][4] This application note provides detailed protocols and data presentation for the use of this compound in studying fatty acid metabolism, including pathways of fatty acid oxidation, de novo lipogenesis, and incorporation into complex lipids.[5][6][7][8][9]

This compound is a deuterated form of hexadecyl palmitate, an ester of palmitic acid and cetyl alcohol. The deuterium labels on the palmitate moiety allow for its distinction from endogenous, unlabeled palmitate using mass spectrometry. This enables the quantitative analysis of its metabolic conversion into various downstream metabolites, providing valuable insights into the dynamics of fatty acid metabolism in various physiological and pathological states.

Key Applications

-

Quantification of Fatty Acid Oxidation: Tracing the appearance of deuterium in metabolic water allows for the determination of the rate of β-oxidation of exogenous palmitate.

-

Analysis of De Novo Lipogenesis: While this compound is an exogenous fatty acid, its incorporation and turnover can be studied in the context of endogenous fatty acid synthesis pathways.

-

Elongation and Desaturation Studies: Tracking the d3-label in longer-chain and unsaturated fatty acids provides information on the activity of elongase and desaturase enzymes.

-